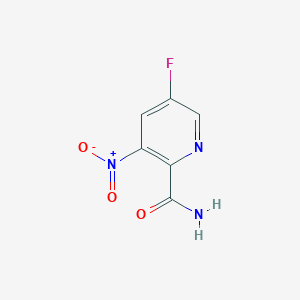
5-Fluoro-3-nitropicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-3-nitropicolinamide: is a fluorinated derivative of picolinamide, characterized by the presence of a fluorine atom at the 5th position and a nitro group at the 3rd position on the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-nitropicolinamide typically involves the nitration of 5-fluoropyridine derivatives. One common method is the nitration of 5-fluoropyridine using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting 5-fluoro-3-nitropyridine is then converted to this compound through an amide formation reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous-flow reactors are often employed to ensure better control over reaction conditions, improved safety, and higher yields. The use of continuous-flow technology allows for efficient heat and mass transfer, reducing the formation of byproducts and enhancing the overall efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluoro-3-nitropicolinamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 5-Amino-3-nitropicolinamide.
Substitution: Various substituted picolinamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: 5-Fluoro-3-nitropicolinamide is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials with specific properties .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its fluorinated nature allows for the investigation of fluorine’s effects on biological systems .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to undergo various chemical modifications makes it a versatile candidate for drug design .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of 5-Fluoro-3-nitropicolinamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The nitro group can participate in redox reactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
5-Fluorouracil: A widely used anticancer drug with a fluorine atom at the 5th position of the uracil ring.
5-Fluoro-2-nitropyridine: Another fluorinated nitropyridine derivative with similar chemical properties.
Uniqueness: 5-Fluoro-3-nitropicolinamide is unique due to its specific substitution pattern on the pyridine ring. The combination of a fluorine atom and a nitro group imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H4FN3O3 |
|---|---|
Peso molecular |
185.11 g/mol |
Nombre IUPAC |
5-fluoro-3-nitropyridine-2-carboxamide |
InChI |
InChI=1S/C6H4FN3O3/c7-3-1-4(10(12)13)5(6(8)11)9-2-3/h1-2H,(H2,8,11) |
Clave InChI |
FXVRALBPKYWDTE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1[N+](=O)[O-])C(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















